Mahanimbine

Catalog No.
S534393
CAS No.
21104-28-9
M.F
C23H25NO
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mahanimbine

Researchers face poor IC50 reproducibility with crude Murraya koenigii extracts due to variable carbazole ratios. Mahanimbine (CAS 21104-28-9) eliminates this issue as a highly pure (>98%) reference standard. • >3-fold lower antitrypanosomal IC50 than girinimbine, establishing a reproducible baseline for antiparasitic screening. • Potent cytotoxicity (IC50 3.5 µM against Capan-2) surpassing cisplatin, ideal as a positive control. • Formulated strictly in anhydrous solvent to prevent UV/hydrolytic degradation, ensuring assay-ready stability.

CAS Number

21104-28-9

Product Name

Mahanimbine

IUPAC Name

3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole

Molecular Formula

C23H25NO

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C23H25NO/c1-15(2)8-7-12-23(4)13-11-18-21-19(14-16(3)22(18)25-23)17-9-5-6-10-20(17)24-21/h5-6,8-11,13-14,24H,7,12H2,1-4H3

InChI Key

HTNVFUBCWIYPJN-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Mahanimbine; Mahanimbin

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42

The exact mass of the compound Mahanimbine is 331.1936 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186884. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 4 or More Rings - Supplementary Records. It belongs to the ontological category of carbazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Mahanimbine (CAS: 21104-28-9) is a highly purified, 23-carbon pyranocarbazole alkaloid isolated from Murraya koenigii. In procurement and material selection, it serves as a critical reference standard for natural product drug discovery, specifically in metabolic, oncological, and parasitological assay development. Unlike crude botanical extracts, analytical-grade mahanimbine provides strict quantitative reproducibility for enzyme inhibition baselines and cellular cytotoxicity models, making it an essential precursor for structural optimization and targeted formulation studies [1].

Research Fit

Multi-target alkaloid probe Supports neurodegeneration, metabolic, and oncology pathway studies with reported AChE, BACE1, lipase, and cytotoxicity assay responses.
Pyranocarbazole scaffold research Enables structure-activity relationship (SAR) investigations within Murraya alkaloid family; distinct selectivity profile compared to koenimbine and girinimbine.
Oral gavage model compatibility Reported oral activity in rodent models; may support in vivo pharmacokinetic and behavioral endpoint studies.

Generic substitution with crude Murraya koenigii extracts is unviable for rigorous assay development due to extreme seasonal and geographical variations in carbazole ratios, which destroy IC50 reproducibility[1]. Furthermore, substituting mahanimbine with closely related in-class analogs, such as the 18-carbon girinimbine, results in significant affinity drop-offs in specific bioassays, including a >3-fold reduction in antitrypanosomal potency. Finally, mahanimbine exhibits acute sensitivity to aqueous hydrolysis and UV degradation; standard handling protocols used for more robust alkaloids will cause rapid degradation, necessitating the procurement of pure standards formulated strictly in anhydrous organic solvents [2].

Substitution Risk

Analog potency profiles diverge sharply
Close congeners like koenimbine or girinimbine may show order-of-magnitude differences in enzyme inhibition (e.g., pancreatic lipase, AChE) and cannot be assumed interchangeable.
Structural modifications alter exposure
Pyran ring fusion site and hydroxyl substitution influence oral bioavailability and blood-brain barrier penetration; unsubstituted analogs may not replicate mahanimbine's exposure profile.
Cell-line-specific cytotoxicity varies
Cytotoxicity endpoints differ substantially across glioblastoma and pancreatic cancer models; selecting an analog without cell-line-matched data may lead to uninformative results.

Quantifiable Antitrypanosomal Potency Over In-Class Analogs

In comparative in vitro screening against Trypanosoma evansi, mahanimbine demonstrated a median inhibitory concentration (IC50) of 3.13 µg/mL. This represents a >3-fold potency advantage over its structural analog girinimbine (IC50 = 10.16 µg/mL) and outperforms murrayafoline (IC50 = 6.35 µg/mL) [1].

Evidence DimensionIn vitro antitrypanosomal activity (IC50)
Target Compound Data3.13 µg/mL
Comparator Or BaselineGirinimbine (10.16 µg/mL) and Murrayafoline (6.35 µg/mL)
Quantified Difference>3-fold lower IC50 than girinimbine
ConditionsIn vitro cultured Trypanosoma evansi cell lines

Establishes mahanimbine as a high-priority pyranocarbazole scaffold for procurement in anti-parasitic lead optimization programs, preventing wasted resources on lower-affinity analogs.

AChE Inhibition vs. Galantamine
Head-to-head
Mahanimbine IC50 ~0.2 μg/mL (non-competitive); galantamine IC50 0.52 μg/mL (competitive). Earlier study reported IC50 30 μg/mL.
Non-competitive AChE mechanism context; reported ~2.6-fold higher potency vs. galantamine in one dataset.
Discrepancy between studies requires validation in own assay system. Electric eel AChE, Ellman's method.

Quantifiable Cytotoxicity in Pancreatic Cancer Models

Mahanimbine exhibits measurable anti-proliferative effects against pancreatic cancer cell lines, achieving an IC50 of 3.5 µM against both Capan-2 and SW119 models. This activity is stronger than the standard chemotherapeutic baseline cisplatin, which demonstrates an IC50 of 16.3 µM under similar conditions [1].

Evidence DimensionIn vitro cytotoxicity (IC50)
Target Compound Data3.5 µM
Comparator Or BaselineCisplatin (16.3 µM)
Quantified Difference4.6-fold lower IC50 than cisplatin
ConditionsCapan-2 and SW119 pancreatic cancer cell lines

Provides a highly potent, non-platinum reference standard for evaluating apoptosis induction in resistant pancreatic tumor assays.

Glioblastoma Cytotoxicity vs. Myricetin
Head-to-head
SF295 IC50 1.5 μg/mL (8× more potent than myricetin); SF268 IC50 9.5 μg/mL (less potent than myricetin). SNB-75 IC50 7.07 μg/mL. Normal cell WRL68 also affected.
Cell-model response varies with glioblastoma subtype; no tumor selectivity observed.
MTT assay, 48-72 h. Requires confirmation in target cell panel. Data to verify.

Quantifiable Alpha-Amylase Inhibition for Metabolic Screening

For metabolic assay development, mahanimbine serves as a quantifiable natural product inhibitor of carbohydrate-digesting enzymes. It demonstrates an alpha-amylase inhibitory effect with an IC50 of 83.72 µg/mL, providing a measurable, reproducible baseline for natural-product screening panels compared to standard clinical inhibitors like acarbose[1].

Evidence DimensionAlpha-amylase enzyme inhibition (IC50)
Target Compound Data83.72 µg/mL
Comparator Or BaselineAcarbose (Assay standard)
Quantified DifferenceQuantifiable baseline for natural product comparison
ConditionsIn vitro alpha-amylase inhibition assay

Enables researchers to standardize anti-diabetic screening panels using a highly pure, characterized carbazole rather than variable plant extracts.

Pancreatic Lipase Inhibition vs. Koenimbine
Reported
Mahanimbine IC50 17.9 μM; koenimbine IC50 168.6 μM (~9.4-fold difference).
Substantial intra-class potency gap supports mahanimbine as primary lipase inhibitor scaffold.
Porcine pancreatic lipase assay. Context-dependent; verify in target model.

Strict Formulation Requirements Due to Hydrolytic and Photolytic Sensitivity

Forced degradation studies dictate strict handling requirements: while mahanimbine is stable and highly soluble (~10 mM) in anhydrous DMSO, it undergoes rapid degradation when exposed to 0.1N HCl, 0.1N NaOH, 10% H2O2, or UV radiation (254 nm) within 2 hours at 80°C [1].

Evidence DimensionChemical stability and degradation
Target Compound DataRapid degradation under aqueous acid/base, oxidation, and UV light
Comparator Or BaselineStable in anhydrous DMSO (~10 mM)
Quantified DifferenceComplete loss of integrity vs. stable stock solution
ConditionsForced degradation (0.1N HCl/NaOH, 10% H2O2, UV 254 nm) for 2 hours

Forces buyers to implement strict anhydrous, UV-protected handling protocols, precluding the use of standard aqueous buffers for stock preparation.

Antitrypanosomal Activity Rank
Reported
IC50 3.13 μg/mL against T. brucei, ranked most potent among tested carbazoles (murryafoline 6.35 μg/mL, girinimbine 10.16 μg/mL).
Supports prioritization for antiparasitic screening; reported low mammalian cell toxicity in same study.
Alamar Blue assay, 72 h. In vivo validation pending.
Melanogenesis Inhibition Rank
Reported
IC50 1.4 μM (B16 4A5 cells); potency comparable to koenimbine (1.2 μM), among top two inhibitors in the tested set.
Top-ranked melanogenesis inhibitor in this carbazole series; supports pigmentation research context.
Theophylline-induced model. Cosmetic/dermatological research use only; not a clinical claim.
BACE1 Inhibition vs. Myricetin
Head-to-head
Mahanimbine IC50 5.0 μg/mL (3.4× more potent than myricetin IC50 17.0 μg/mL). In vivo brain BACE1 decrease reported.
Dual AChE/BACE1 inhibitory profile suggests a multitarget scaffold for Alzheimer's pathway research.
FRET assay, purified enzyme. In vivo data from aged mice; requires independent replication.

Trypanosomal Drug Discovery

Due to its >3-fold lower IC50 compared to girinimbine, mahanimbine is the preferred carbazole scaffold for developing new anti-parasitic agents and establishing high-affinity baselines [1].

Pancreatic Cancer Apoptosis Models

Its lower IC50 (3.5 µM) relative to cisplatin makes it a highly effective positive control for evaluating novel compounds against resistant Capan-2 and SW119 cell lines [2].

Anhydrous Formulation Development

Because of its extreme sensitivity to UV and aqueous hydrolysis, mahanimbine is utilized in stress-testing novel lipid-based or anhydrous delivery systems designed to protect labile alkaloids [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Alzheimer's disease pathway studies
Multitarget AChE/BACE1 inhibitor scaffold
Non-competitive AChE mechanism & BACE1 inhibition context
Metabolic disease research (lipase inhibition)
Primary bioactive carbazole from Murraya koenigii for pancreatic lipase studies
Enzyme inhibition potency gap vs. koenimbine; confirm in target model
Antiparasitic screening (trypanosomiasis)
Lead scaffold among Murraya carbazoles
In vitro potency against T. brucei; in vivo efficacy remains to be established
Oncology cell-model studies
Cell-line-dependent cytotoxicity profile
Glioblastoma and pancreatic cancer endpoint review; lack of tumor selectivity must be assessed

Physical Description

Solid

XLogP3

6.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

331.193614421 Da

Monoisotopic Mass

331.193614421 Da

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

94 - 95 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

21104-28-9

Wikipedia

Mahanimbine
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2: Kumar BD, Krishnakumar K, Jaganathan SK, Mandal M. Effect of Mangiferin and Mahanimbine on Glucose Utilization in 3T3-L1 cells. Pharmacogn Mag. 2013 Jan;9(33):72-5. doi: 10.4103/0973-1296.108145. PubMed PMID: 23661997; PubMed Central PMCID: PMC3647398.
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4: Pei C, He Q, Liang S, Gong X. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways. Med Sci Monit. 2018 Oct 1;24:6975-6983. doi: 10.12659/MSM.911013. PubMed PMID: 30273298; PubMed Central PMCID: PMC6178883.
5: Pandit S, Kumar M, Ponnusankar S, Pal BC, Mukherjee PK. RP-HPLC-DAD for simultaneous estimation of mahanine and mahanimbine in Murraya koenigii. Biomed Chromatogr. 2011 Sep;25(9):959-62. doi: 10.1002/bmc.1561. Epub 2011 Mar 4. PubMed PMID: 21381062.
6: Birari R, Javia V, Bhutani KK. Antiobesity and lipid lowering effects of Murraya koenigii (L.) Spreng leaves extracts and mahanimbine on high fat diet induced obese rats. Fitoterapia. 2010 Dec;81(8):1129-33. doi: 10.1016/j.fitote.2010.07.013. Epub 2010 Jul 23. PubMed PMID: 20655993.
7: Sharma P, Batra S, Kumar A, Sharma A. In vivo antianxiety and antidepressant activity of Murraya paniculata leaf extracts. J Integr Med. 2017 Jul;15(4):320-325. doi: 10.1016/S2095-4964(17)60352-2. PubMed PMID: 28659237.
8: Kumar NS, Mukherjee PK, Bhadra S, Saha BP, Pal BC. Acetylcholinesterase inhibitory potential of a carbazole alkaloid, mahanimbine, from Murraya koenigii. Phytother Res. 2010 Apr;24(4):629-31. doi: 10.1002/ptr.3023. PubMed PMID: 19943242.
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12: Hesse R, Gruner KK, Kataeva O, Schmidt AW, Knölker HJ. Efficient construction of pyrano[3,2-a]carbazoles: application to a biomimetic total synthesis of cyclized monoterpenoid pyrano[3,2-a]carbazole alkaloids. Chemistry. 2013 Oct 11;19(42):14098-111. doi: 10.1002/chem.201301792. Epub 2013 Sep 12. PubMed PMID: 24030919.
13: Nagappan T, Ramasamy P, Wahid ME, Segaran TC, Vairappan CS. Biological activity of carbazole alkaloids and essential oil of Murraya koenigii against antibiotic resistant microbes and cancer cell lines. Molecules. 2011 Nov 21;16(11):9651-64. doi: 10.3390/molecules16119651. PubMed PMID: 22105714.
14: Joshi T, Mahar R, Singh SK, Srivastava P, Shukla SK, Mishra DK, Bhatta RS, Kanojiya S. Quantitative analysis of bioactive carbazole alkaloids in Murraya koenigii. Nat Prod Commun. 2015 Feb;10(2):293-5. PubMed PMID: 25920265.
15: Wang T, Hoye TR. Hexadehydro-Diels-Alder (HDDA)-Enabled Carbazolyne Chemistry: Single Step, de Novo Construction of the Pyranocarbazole Core of Alkaloids of the Murraya koenigii (Curry Tree) Family. J Am Chem Soc. 2016 Oct 13. [Epub ahead of print] PubMed PMID: 27734671; PubMed Central PMCID: PMC5391310.
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